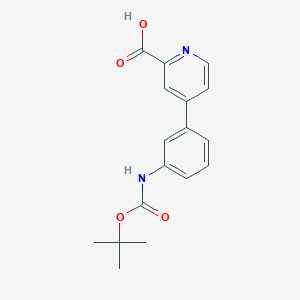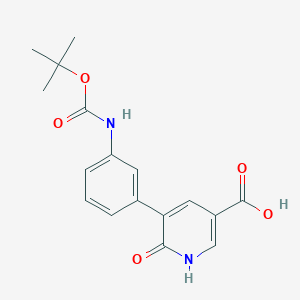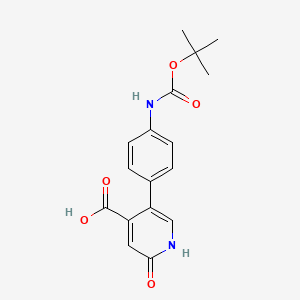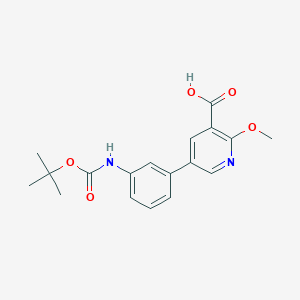
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid (5-BOC-2-MNA) is an interesting molecule that has been studied for its potential applications in a variety of scientific fields. It is a derivative of nicotinic acid, an important intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD) and other important cofactors. 5-BOC-2-MNA has been found to be a useful reagent for the synthesis of various compounds and has been explored for its potential use in drug delivery systems and other biotechnological applications.
科学研究应用
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been explored as a reagent for the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. It has also been investigated as a potential drug delivery system, due to its ability to form stable complexes with various drugs. Additionally, 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has been explored for its potential use in biotechnological applications such as gene delivery and enzyme immobilization.
作用机制
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% is not fully understood, but it is believed to involve the formation of a stable complex with the target molecule. This complex is then believed to be transported to the target site, where it can interact with the target molecule and induce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% are not well understood, but it is believed to interact with various molecules in the body, including proteins, enzymes, and hormones. It has been found to have an inhibitory effect on enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the activity of certain hormones. Additionally, 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has been found to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it has been found to form stable complexes with various drugs, making it a useful reagent for drug delivery systems. However, there are also some limitations to its use in lab experiments. It is not very soluble in water, and it can be toxic if ingested in large amounts.
未来方向
There are a number of potential future directions for the research and development of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95%. These include further exploration of its potential applications in drug delivery systems, biotechnological applications, and enzyme immobilization. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, researchers could explore the potential of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% as a therapeutic agent for the treatment of various diseases and conditions.
合成方法
The synthesis of 5-(3-BOC-Aminophenyl)-2-methoxynicotinic acid, 95% is a relatively straightforward process that involves the reaction of 3-bromo-4-chlorobenzoic acid with 2-methoxynicotinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and is usually completed within a few hours. The resulting product is a white crystalline solid that can be purified by recrystallization.
属性
IUPAC Name |
2-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-6-11(8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIUPXPTHBCXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

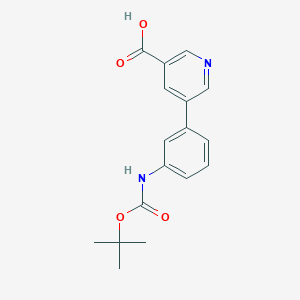
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)

